2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole
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Overview
Description
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a nitro group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Chloromethylation: The addition of a chloromethyl group to the benzodiazole ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chloromethylating agents for chloromethylation, and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The presence of the chloromethyl, fluorophenyl, and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from other benzodiazole derivatives
Properties
IUPAC Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCAPFWHPHTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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